BENGHE Foundational & Exploratory

Check Availability & Pricing

Diethyl(2-phenoxyethyl)amine hydrochloride
potential research applications

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Diethyl(2-phenoxyethyl)amine
Compound Name:

hydrochloride
CAS No.: 21663-15-0
Cat. No.: B2947921

Get Quote

\ J

Technical Guide: Diethyl(2-phenoxyethyl)amine Hydrochloride A Privileged
Aryloxyalkylamine Scaffold for GPCR and lon Channel Research[1]

Executive Summary

Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0) is a versatile
aryloxyalkylamine scaffold that serves as a critical pharmacophore in medicinal chemistry.[1]
Structurally characterized by a lipophilic phenoxy tail connected via an ethyl ether linker to a
cationic diethylamine head, this molecule acts as a stable, non-hydrolyzable bioisostere of
ester-based local anesthetics (e.g., procaine) and a reversible structural probe for adrenergic
receptor antagonists (e.g., phenoxybenzamine).[1]

This technical guide outlines the compound's physicochemical profile, mechanistic applications
in Fragment-Based Drug Discovery (FBDD), and protocols for its use as a chemical probe in
sodium channel and GPCR research.[1]

Chemical Profile & Physicochemical Properties
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The stability of the ether linkage in Diethyl(2-phenoxyethyl)amine offers a distinct advantage

over ester-based analogs, which are prone to rapid plasma hydrolysis.[1] This stability makes it

an ideal candidate for studying long-duration receptor occupancy.[1]

Property Specification
N,N-Diethyl-2-phenoxyethan-1-amine

IUPAC Name ]
hydrochloride

CAS Number 21663-15-0 (HCI salt); 13468-02-5 (Free base)

Molecular Formula

C12H19NO[1] - HCI

Molecular Weight 229.75 g/mol
Solubility Soluble in water, ethanol, and DMSO (>10 mM)
pKa (Calc.) ~9.2 (Amine protonation)

~2.8 (Lipophilicity suitable for CNS/membrane
LogP (Calc.) ]

penetration)

o High (Ether linkage resistant to plasma

Stability

esterases)

Mechanistic Potential & Pharmacophore Analysis

The biological activity of Diethyl(2-phenoxyethyl)amine is driven by its ability to mimic the

"anesthetic pharmacophore"—a lipophilic aromatic ring separated from a tertiary amine by an

intermediate chain.[1]

Voltage-Gated Sodium Channel Blockade (Nav)

Like Pramoxine and Fomocaine, this compound functions as a Class | antiarrhythmic/local

anesthetic type molecule.[1]

e Mechanism: The uncharged free base penetrates the neuronal membrane.[1] Intracellularly,

it becomes protonated (cationic) and binds to the intracellular pore of the voltage-gated

sodium channel (Navl.x), stabilizing the inactivated state and preventing depolarization.[1]
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e Research Utility: Unlike Procaine (ester), which degrades rapidly to p-aminobenzoic acid
(PABA), Diethyl(2-phenoxyethyl)amine remains intact, allowing for precise determination of
"on-off" binding kinetics without metabolic interference.[1]

Alpha-Adrenergic Receptor Probing

It represents the non-reactive core of Phenoxybenzamine (an irreversible alpha-blocker).[1]

o Mechanism: Phenoxybenzamine contains a chloroethyl group that cyclizes to form a reactive
aziridinium ion, covalently bonding to the receptor.[1] Diethyl(2-phenoxyethyl)amine lacks
this leaving group.[1]

o Research Utility: It acts as a reversible competitive antagonist.[1] Researchers use it to map
the initial non-covalent binding pose of haloalkylamines before the alkylation event occurs,
aiding in the design of reversible alpha-adrenergic modulators.[1]

i Structural Advantages
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Figure 1: Pharmacophore mapping of Diethyl(2-phenoxyethyl)amine, highlighting its dual utility
in ion channel and GPCR research.

Application 1: Synthesis of Functionalized Analogs

For medicinal chemists, this compound is a modular building block.[1] The phenyl ring can be
functionalized to tune potency.[1]
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Protocol: Williamson Ether Synthesis (General Procedure) Use this protocol to synthesize the
core scaffold or derivatives.[1]

» Reagents: Phenol (1.0 eq), 2-Chloro-N,N-diethylethylamine HCI (1.1 eq), Potassium
Carbonate (K2COs, 3.0 eq), Acetone or DMF.[1]

 Activation: Dissolve Phenol in Acetone/DMF. Add K2COs and stir at room temperature for 30
min to generate the phenoxide anion.

e Coupling: Add 2-Chloro-N,N-diethylethylamine HCI.
o Reflux: Heat to reflux (60°C for Acetone, 80°C for DMF) for 12—24 hours. Monitor by TLC.[1]

o Workup: Filter off inorganic salts. Evaporate solvent.[1] Dissolve residue in DCM, wash with
NaOH (1M) to remove unreacted phenol, then water and brine.[1]

o Salt Formation: Dissolve the crude oil in dry diethyl ether. Add HCI in dioxane dropwise.[1]
The hydrochloride salt precipitates as a white solid.[1] Recrystallize from Ethanol/Ether.[1]

Application 2: In Vitro Binding Assay (Protocol)

Objective: Determine the affinity (

) of Diethyl(2-phenoxyethyl)amine for the
-adrenergic receptor using a radioligand displacement assay.

Materials:

Source: Rat cerebral cortex membranes (rich in

receptors).[1]

Radioligand: [®H]-Prazosin (0.2 nM final concentration).[1]

Test Compound: Diethyl(2-phenoxyethyl)amine HCI (1071° M to 104 M).

Non-specific Binding: Determined using Phentolamine (10 uM).[1]
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Step-by-Step Workflow:

e Preparation: Thaw membrane aliquots and resuspend in Assay Buffer (50 mM Tris-HCI, pH
7.4).

e Incubation: In a 96-well plate, add:
o 50 pL Test Compound (increasing concentrations).
o 50 pL [3H]-Prazosin.
o 100 pL Membrane suspension.
e Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

o Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a
cell harvester.

e Washing: Wash filters 3x with ice-cold Tris buffer to remove unbound radioligand.[1]

e Quantification: Add scintillation cocktail to filters and count radioactivity (CPM) in a liquid
scintillation counter.

e Analysis: Plot % Specific Binding vs. Log[Concentration]. Use non-linear regression (Hill
eqguation) to calculate

and derive

using the Cheng-Prusoff equation.[1]
Expected Result: The compound should show micromolar affinity (

), confirming its role as a moderate-affinity structural probe compared to nanomolar drugs like
Prazosin.[1]

Safety & Handling

» Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
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o Acute Toxicity: Like other local anesthetics, high systemic absorption may cause CNS
excitation (tremors) followed by depression.[1]

o Storage: Hygroscopic. Store in a desiccator at room temperature.

o PPE: Wear nitrile gloves, safety goggles, and work in a chemical fume hood to avoid
inhalation of dust.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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